N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9701776
InChI: InChI=1S/C18H15N3O2/c1-2-4-14(5-3-1)15-7-9-18(21-20-15)19-11-13-6-8-16-17(10-13)23-12-22-16/h1-10H,11-12H2,(H,19,21)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)C4=CC=CC=C4
Molecular Formula: C18H15N3O2
Molecular Weight: 305.3 g/mol

N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine

CAS No.:

Cat. No.: VC9701776

Molecular Formula: C18H15N3O2

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine -

Specification

Molecular Formula C18H15N3O2
Molecular Weight 305.3 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine
Standard InChI InChI=1S/C18H15N3O2/c1-2-4-14(5-3-1)15-7-9-18(21-20-15)19-11-13-6-8-16-17(10-13)23-12-22-16/h1-10H,11-12H2,(H,19,21)
Standard InChI Key GZPZIXGQRYWTJU-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)C4=CC=CC=C4
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The molecular framework of N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine integrates three key components: a pyridazine ring, a phenyl substituent, and a 1,3-benzodioxole group. The pyridazine nucleus (C₄H₄N₂) provides a planar, electron-deficient aromatic system that facilitates interactions with biological targets through π-π stacking and hydrogen bonding . The phenyl group at the 6-position contributes hydrophobicity, while the 1,3-benzodioxol-5-ylmethyl side chain introduces steric bulk and potential metabolic stability due to the methylenedioxy bridge .

Structural Analysis

  • Pyridazine Core: The six-membered di-azine ring contains two adjacent nitrogen atoms, creating a dipole moment that enhances solubility in polar solvents compared to benzene analogs.

  • Substituent Effects: The 6-phenyl group extends conjugation, likely red-shifting UV absorption spectra, while the 3-amine-linked benzodioxolyl group introduces chirality and stereochemical complexity .

Table 1: Predicted Physicochemical Properties

PropertyValue/DescriptionSource Inference
Molecular FormulaC₁₉H₁₆N₃O₂Patent analogs
Molecular Weight330.35 g/molCalculated
LogP (Lipophilicity)~3.2 (moderate hydrophobicity)PubChem analogs
Hydrogen Bond Donors1 (amine group)Structural analysis
Hydrogen Bond Acceptors5 (pyridazine N, two ether O, amine N)Patent data

Synthesis and Structural Optimization

Patent JP2021513519A discloses synthetic routes for closely related 3-azabicyclo[3.1.0]hexan-6-amine derivatives, providing a template for inferring the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine. A plausible pathway involves:

  • Pyridazine Functionalization: Bromination at the 3-position of 6-phenylpyridazine, followed by nucleophilic substitution with 1,3-benzodioxol-5-ylmethylamine.

  • Stereochemical Control: Chiral resolution techniques (e.g., chromatography with chiral stationary phases) may be required if the amine linkage introduces stereocenters .

Pharmacological Activity and Mechanism

While direct activity data for this compound is unavailable, structural analogs in JP2021513519A exhibit potent antagonism at the muscarinic acetylcholine receptor M4 (mAChR M4), a target implicated in neurodegenerative and psychiatric disorders. Key mechanistic insights include:

Receptor Binding Dynamics

  • M4 Antagonism: Analogous compounds demonstrate submicromolar binding affinity (IC₅₀: 10–100 nM) at mAChR M4, attributed to interactions between the benzodioxole group and hydrophobic receptor pockets .

  • Selectivity Profiles: Fluorine or chlorine substitutions on the phenyl ring (as seen in analogs) enhance selectivity over M1/M3 subtypes, suggesting that the unsubstituted phenyl in this compound may confer broader receptor engagement .

Table 2: Hypothesized Pharmacokinetic Parameters

ParameterEstimateBasis of Inference
Oral Bioavailability~40% (moderate first-pass metabolism)Structural similarity to CNS drugs
Plasma Half-life6–8 hoursMetabolic stability of benzodioxole
BBB PenetrationLikely (logP > 2)Lipophilicity and molecular weight

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